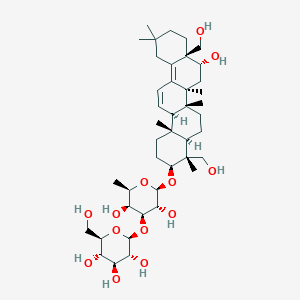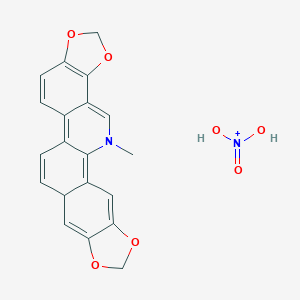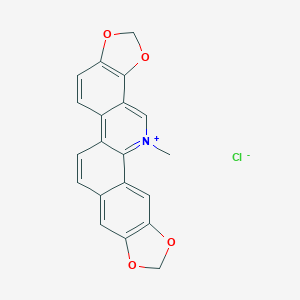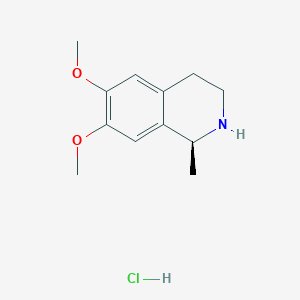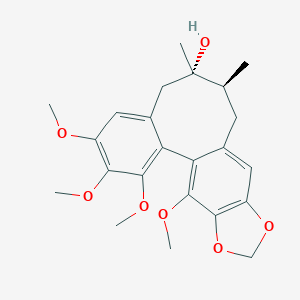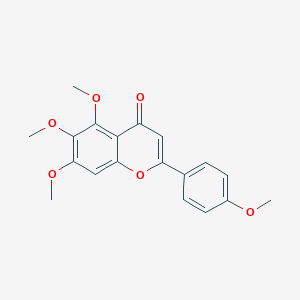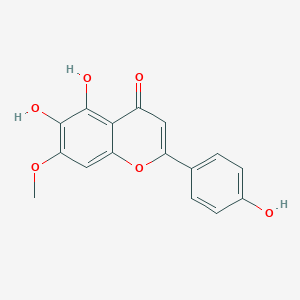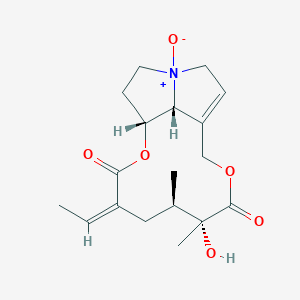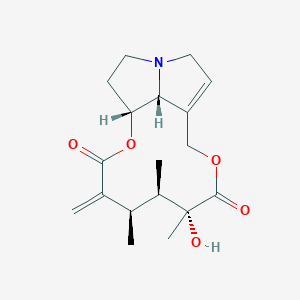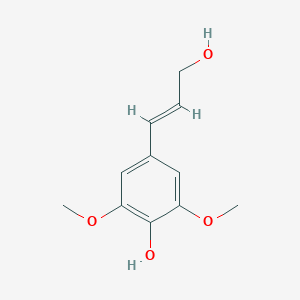
シナピルアルコール
概要
説明
シナピルアルコールは、桂皮酸と構造的に関連する有機化合物です。 それはフェニルプロパノイド生化学経路を通じて生合成され、シナパアルデヒドがその直接の前駆体です 。この植物化学物質は、リグニンまたはリグナンへの前駆体であるモノリグノールの1つです。 シナピルアルコールはまた、さまざまなスチルベノイドやクマリンの生合成前駆体でもあります .
科学的研究の応用
Sinapyl alcohol has a wide range of applications in scientific research:
Chemistry: Used in the study of lignification and the biosynthesis of lignin.
Biology: Acts as a precursor to various biologically active compounds.
Medicine: Exhibits antioxidant, antifungal, and antimicrobial activities.
Industry: Utilized in the production of lignin-based materials and as a feedstock for biorefining.
作用機序
シナピルアルコールは、フェニルプロパノイド経路を通じてその効果を発揮します。 それはシナパアルデヒドに変換され、その後、酵素的脱水素化によってリグニンに組み込まれます 。 分子標的は、ラッカーゼやペルオキシダーゼなどの酵素であり、シナピルアルコールのリグニンへの重合を促進します .
6. 類似の化合物との比較
シナピルアルコールは、コニフェリルアルコールとp-クマリルアルコールが他の2つである、3つの主要なモノリグノールの1つです 。これらの化合物は、メトキシル化の程度が異なります。
コニフェリルアルコール: 1つのメトキシ基を含みます。
p-クマリルアルコール: メトキシ基を含みません。
シナピルアルコール: 2つのメトキシ基を含みます.
独自性: シナピルアルコールのより高いメトキシル化度は、酸化や重合などの特定の化学プロセスにおいて、対応物と比較して反応性を高めます .
類似の化合物:
- コニフェリルアルコール
- p-クマリルアルコール
- シナピン酸
- シンギロール
- シンギルアルデヒド
- シンギル酸
- アセトシンギロン
- シナピン
- カノロール .
生化学分析
Biochemical Properties
Sinapyl alcohol plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls . It interacts with several enzymes, including cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of sinapaldehyde to sinapyl alcohol . Additionally, enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) are involved in its biosynthesis . These interactions are essential for the formation of lignin, which imparts rigidity and decay resistance to plant cell walls .
Cellular Effects
Sinapyl alcohol influences various cellular processes, particularly in plant cells. It is a key component in the formation of lignin, which is deposited in the secondary cell walls of plants . This deposition enhances the structural integrity and defense mechanisms of the plant . Sinapyl alcohol also affects cell signaling pathways and gene expression related to lignin biosynthesis . Its presence in the cell wall can trigger responses to biotic and abiotic stress, such as pathogen attack and mechanical damage .
Molecular Mechanism
At the molecular level, sinapyl alcohol exerts its effects through its involvement in the lignin biosynthetic pathway . It is synthesized from sinapaldehyde by the action of cinnamyl alcohol dehydrogenase (CAD) . Sinapyl alcohol can also be produced from coniferyl alcohol through the action of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) . These enzymes facilitate the conversion of precursor molecules into sinapyl alcohol, which is then polymerized into lignin by laccases and peroxidases .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of sinapyl alcohol have been studied using various techniques . It has been observed that sinapyl alcohol can be incorporated into plant cell walls, where it undergoes polymerization to form lignin . Over time, the effects of sinapyl alcohol on cellular function can be monitored using bioimaging techniques such as EPR spectroscopy . These studies have shown that sinapyl alcohol remains stable within the cell wall matrix and contributes to the long-term structural integrity of the plant .
Dosage Effects in Animal Models
While sinapyl alcohol is primarily studied in plant systems, its effects in animal models have also been explored . In these studies, varying dosages of sinapyl alcohol have been administered to assess its impact on cellular and metabolic processes . It has been found that high doses of sinapyl alcohol can lead to toxic effects, while lower doses may have minimal impact . These findings highlight the importance of dosage in determining the biological effects of sinapyl alcohol in different organisms .
Metabolic Pathways
Sinapyl alcohol is involved in the phenylpropanoid metabolic pathway, which leads to the biosynthesis of lignin . This pathway begins with the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic reactions that produce sinapyl alcohol . Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) . Sinapyl alcohol is then polymerized into lignin, contributing to the structural and defensive properties of plant cell walls .
Transport and Distribution
Within plant cells, sinapyl alcohol is transported to the cell wall, where it is incorporated into lignin . This transport is facilitated by specific transporters and binding proteins that ensure the proper localization of sinapyl alcohol . Once in the cell wall, sinapyl alcohol is polymerized by laccases and peroxidases, leading to the formation of lignin . This distribution and incorporation into the cell wall are crucial for the structural integrity and defense mechanisms of the plant .
Subcellular Localization
Sinapyl alcohol is primarily localized in the cell wall, where it participates in lignin biosynthesis . The subcellular localization of sinapyl alcohol is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . This localization is essential for the formation of lignin and the resulting structural and defensive properties of the plant cell wall .
準備方法
合成経路および反応条件: シナピルアルコールは、ジイソブチルアルミニウムヒドリドを還元剤として用いて、対応する桂皮酸エステルの選択的な1,2-還元により合成できます 。 別の方法には、シナピルアルコールを含む4-ヒドロキシシナミルアルコールの生合成が含まれ、ワンポットで3段階のプロセスで行われます .
工業生産方法: シナピルアルコールの工業生産には、多くの場合、p-クマリルアルコール、コニフェリルアルコール、シナピルアルコール自体のモノリグノールの酵素的脱水素化が含まれます。 これらのプロセスは、ラッカーゼやペルオキシダーゼなどの酵素によって触媒されます .
化学反応の分析
反応の種類: シナピルアルコールは、以下を含むさまざまな化学反応を起こします。
酸化: 4-クマリン酸やフェルラ酸などの化合物によって促進されます.
ヒドロホルミル化と水素化: コバルトとロジウムのカルボニル錯体によって触媒され、4-ヒドロキシ-2-(4-ヒドロキシ-3,5-ジメトキシフェニル)ブタナールなどの生成物が得られます.
カップリング反応: シナピルp-ヒドロキシ安息香酸との反応.
一般的な試薬と条件:
酸化: ペルオキシダーゼとラッカーゼ.
還元: ジイソブチルアルミニウムヒドリド.
ヒドロホルミル化と水素化: コバルトとロジウムのカルボニル錯体.
主な生成物:
- 4-ヒドロキシ-2-(4-ヒドロキシ-3,5-ジメトキシフェニル)ブタナール
- 3-ヒドロキシ-2-(4-ヒドロキシ-3,5-ジメトキシベンジル)プロパナール
- 4-(3-ヒドロキシプロピル)-2,6-ジメトキシフェノール .
4. 科学研究への応用
シナピルアルコールは、科学研究において幅広い用途があります。
類似化合物との比較
- Coniferyl alcohol
- p-Coumaryl alcohol
- Sinapinic acid
- Syringol
- Syringaldehyde
- Syringic acid
- Acetosyringone
- Sinapine
- Canolol .
特性
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895025 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-33-7 | |
| Record name | Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of sinapyl alcohol in plants?
A1: Sinapyl alcohol is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.
Q2: How does sinapyl alcohol differ from coniferyl alcohol in terms of its role in lignin biosynthesis?
A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while sinapyl alcohol gives rise to syringyl (S) units [, , , ]. The additional methoxy group in sinapyl alcohol influences its reactivity and the final lignin structure [].
Q3: What is the significance of sinapyl alcohol glycosylation in plants?
A4: Glycosylation of sinapyl alcohol, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free sinapyl alcohol for lignin polymerization [, ].
Q4: Can conifers, which typically lack S lignin, be engineered to produce it?
A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate sinapyl alcohol into their lignin, creating a syringyl-rich lignin similar to hardwoods [].
Q5: What is the molecular formula, weight, and characteristic spectroscopic data for sinapyl alcohol?
A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. Sinapyl alcohol exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].
Q6: How does the reactivity of sinapyl alcohol differ from coniferyl alcohol during lignin polymerization?
A7: The presence of an extra methoxy group in sinapyl alcohol makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].
Q7: How does pH influence the peroxidase-catalyzed polymerization of sinapyl alcohol?
A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of sinapyl alcohol []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].
Q8: What is the role of peroxidases in the polymerization of sinapyl alcohol?
A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like sinapyl alcohol into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].
Q9: Are there specific peroxidases that preferentially oxidize sinapyl alcohol?
A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards sinapyl alcohol compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for sinapyl alcohol oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].
Q10: Does the presence of syringyl lignin impact the properties of plant biomass?
A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].
Q11: Can sinapyl alcohol be used as a starting material for producing valuable chemicals?
A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from sinapyl alcohol using a two-step biocatalytic process []. This opens avenues for utilizing sinapyl alcohol or its derivatives as a renewable source for valuable chemical production.
Q12: What is the role of computational chemistry in understanding sinapyl alcohol polymerization?
A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of sinapyl alcohol and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].
Q13: What are some of the challenges in studying sinapyl alcohol and S lignin?
A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing sinapyl alcohol biosynthesis and its incorporation into lignin.
Q14: What are the future directions in sinapyl alcohol and lignin research?
A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in sinapyl alcohol metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of sinapyl alcohol and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


